molecular formula C12H14ClN3O3 B2894399 N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide CAS No. 680212-54-8

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide

Cat. No.: B2894399
CAS No.: 680212-54-8
M. Wt: 283.71
InChI Key: VHUUZDSFAUSHTO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C12H14ClN3O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chloro and nitro functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of N-(4-chloro-3-aminophenyl)piperidine-1-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, which may include nitroso or nitro compounds.

Scientific Research Applications

Chemistry: N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity towards these targets. The piperidine moiety may also play a role in enhancing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide
  • N-(4-chloro-3-nitrophenyl)piperazine-1-carboxamide
  • N-(4-chloro-3-nitrophenyl)morpholine-1-carboxamide

Comparison: this compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as piperazine and morpholine derivatives, the piperidine ring may offer different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets. The chloro and nitro groups further contribute to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-10-5-4-9(8-11(10)16(18)19)14-12(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUZDSFAUSHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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